2-(4-Chlorophenyl)-3-nitropropan-1-amine

GABAB receptor pharmacology Peripheral selectivity Tissue-specific agonism

2-(4-Chlorophenyl)-3-nitropropan-1-amine (also designated N-BAC or 3-amino-2-(4-chlorophenyl)nitropropane) is a synthetic nitropropane analog of the spasticity drug baclofen. It functions as a specific agonist at the GABAB receptor.

Molecular Formula C9H11ClN2O2
Molecular Weight 214.65 g/mol
CAS No. 149172-64-5
Cat. No. B134299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-3-nitropropan-1-amine
CAS149172-64-5
Synonyms3-amino-2-(4-chlorophenyl)nitropropane
Molecular FormulaC9H11ClN2O2
Molecular Weight214.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CN)C[N+](=O)[O-])Cl
InChIInChI=1S/C9H11ClN2O2/c10-9-3-1-7(2-4-9)8(5-11)6-12(13)14/h1-4,8H,5-6,11H2
InChIKeyUCHLASNXBCEDCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)-3-nitropropan-1-amine (CAS 149172-64-5) – A GABAB Agonist with Peripheral Selectivity: Compound Profile


2-(4-Chlorophenyl)-3-nitropropan-1-amine (also designated N-BAC or 3-amino-2-(4-chlorophenyl)nitropropane) is a synthetic nitropropane analog of the spasticity drug baclofen. It functions as a specific agonist at the GABAB receptor [1]. Its defining pharmacological feature, established in the primary literature, is a marked selectivity for peripheral over central GABAB receptors, a profile opposite to that of its parent compound baclofen [2]. This peripheral-versus-central selectivity provides a unique pharmacological tool for probing GABAB receptor heterogeneity.

Why In-Class GABAB Agonists Cannot Substitute for 2-(4-Chlorophenyl)-3-nitropropan-1-amine


Generic substitution among GABAB receptor agonists is not feasible due to critical functional group differences that dictate tissue selectivity. Replacing the carboxyl group of baclofen with a nitro group fundamentally alters the peripheral-to-central potency ratio [1]. While baclofen is equipotent across peripheral and central receptors, the nitro analog N-BAC is approximately 2–3 times less potent in the periphery but up to 100 times weaker in the central nervous system (CNS) [2]. This dichotomy is not shared by other close analogs; for instance, the guanidino analog gamma-guanidinobaclofen exhibits a 5-fold peripheral and 100-fold central potency loss [3]. Such data demonstrate that the nitro functional group confers a unique balance of peripheral efficacy and central sparing that is not preserved across structural analogs.

Quantitative Differentiation Evidence for 2-(4-Chlorophenyl)-3-nitropropan-1-amine vs. Closest Analogs


Peripheral vs. Central GABAB Potency Selectivity Profile Compared to Baclofen

N-BAC (2-(4-chlorophenyl)-3-nitropropan-1-amine) demonstrates a fundamentally different tissue-selectivity profile from its parent compound, racemic baclofen. In the guinea-pig isolated ileum, N-BAC has an IC50 of 9.2 μM, making it approximately 2.2-fold less potent than baclofen (IC50 = 4.1 μM). In the vas deferens, a 3.3-fold difference is observed (IC50: 100 μM vs. 30 μM). Crucially, in central preparations, the potency gap widens dramatically: N-BAC is 20-fold weaker than baclofen in rat neocortical slices and 100-fold weaker in depressing hippocampal CA1 population spikes. This compound is a peripheral-preferring GABAB agonist, whereas baclofen is equipotent across tissues [1].

GABAB receptor pharmacology Peripheral selectivity Tissue-specific agonism

Differential Potency in Cat Spinal Cord In Vivo Compared to Baclofen

In the cat spinal cord under in vivo conditions, N-BAC acted as a GABAB receptor agonist but was more than 60 times weaker than baclofen in depressing monosynaptic excitatory field potentials. This contrasts with 3-amino-1-nitropropane, which acted as an extremely weak agonist at bicuculline-sensitive GABAA sites rather than at GABAB receptors, highlighting the critical role of the 4-chlorophenyl group for GABAB agonism [1].

In vivo electrophysiology Spinal GABAB receptors Monosynaptic transmission

Pharmacological Fingerprint: pA2 Analysis Confirms Same Receptor Subtype as Baclofen

In the guinea-pig ileum, the pA2 values for the GABAB antagonist CGP 35348 against baclofen (4.7 ± 0.2) and N-BAC (4.6 ± 0.3) were not significantly different (P > 0.05). This indicates that both agonists activate the identical receptor subtype, with the differential peripheral versus central activity arising from receptor context rather than subtype selectivity [1]. This is a critical distinction for experimental design, as it rules out receptor subtype differences as a confounding variable.

Receptor pharmacology Competitive antagonism pA2 analysis

Structure-Activity Relationship: C3 Methylation Abolishes Activity

The primary synthesis paper reports that methylation or dimethylation at the C3 position of 2-(4-chlorophenyl)-3-nitropropan-1-amine decreases GABAB agonist activity markedly [1]. This defines a narrow structure-activity relationship (SAR) around the aminomethyl moiety and indicates that synthetic modifications at this position are not tolerated. For procurement purposes, this means that the unsubstituted C3 primary amine is essential for activity, and researchers should avoid analogs with C3 alkyl substitution when peripheral GABAB agonism is desired.

Structure-activity relationship Nitropropane analogs C3 substitution

Peripheral Selectivity Comparison with Gamma-Guanidinobaclofen

N-BAC and gamma-guanidinobaclofen are both described as peripheral GABAB receptor agonists, but they display different peripheral-to-central potency ratios. Gamma-guanidinobaclofen is 5-fold weaker than baclofen in the guinea-pig ileum and 100-fold weaker in the neocortex [1]. In contrast, N-BAC is only 2.2-fold weaker in the ileum while still being 20–100 times weaker in the CNS [2]. This gives N-BAC a superior peripheral potency window relative to gamma-guanidinobaclofen, making it the preferred choice for experiments where higher peripheral efficacy is required.

Peripheral GABAB agonism Guanidino analogs Selectivity ratio

Primary Research Applications for 2-(4-Chlorophenyl)-3-nitropropan-1-amine (N-BAC)


Pharmacological Dissection of Peripheral vs. Central GABAB Receptor Function

N-BAC serves as a discriminating agonist to separate peripheral GABAB-mediated effects from central ones. Its 20- to 100-fold CNS potency deficit, demonstrated in rat neocortical and hippocampal slices, enables experiments where peripheral GABAB receptors are activated without concomitant central engagement. This application is directly supported by the IC50 ratios established in Kerr et al. (1993) [1].

Validating GABAB Receptor Heterogeneity Hypotheses

The identical pA2 values for CGP 35348 against N-BAC and baclofen confirm that both agonists act at the same receptor subtype, yet their divergent tissue profiles support receptor context-dependent signaling. Researchers investigating GABAB receptor heterogeneity can use N-BAC as a probe to study how cellular environment modulates agonist efficacy, as first proposed by Kerr et al. (1993) and further supported by Ong et al. (1994) [2].

Structure-Activity Relationship Studies on Nitropropane-Based GABAB Ligands

The marked loss of activity upon C3 methylation, reported in Abbenante et al. (1994), defines a narrow SAR around the aminomethyl group [3]. N-BAC is therefore the optimal parent scaffold for medicinal chemistry programs aiming to develop peripherally selective GABAB modulators with retained agonist efficacy.

In Vivo Models of Peripheral GABAB-Mediated Physiology

The cat spinal cord in vivo data, showing >60-fold weaker potency than baclofen, confirm that N-BAC's peripheral selectivity is maintained in intact systems [4]. This supports its use in whole-animal studies where peripheral GABAB agonism must be achieved without the confounding muscle-relaxant and CNS-depressant effects of baclofen.

Quote Request

Request a Quote for 2-(4-Chlorophenyl)-3-nitropropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.